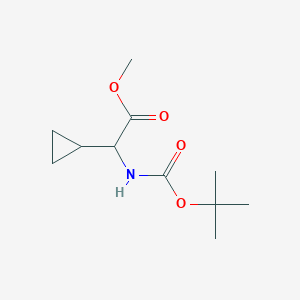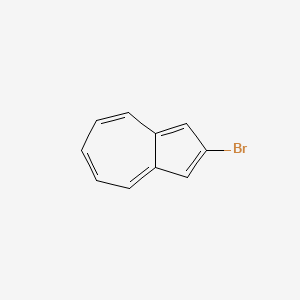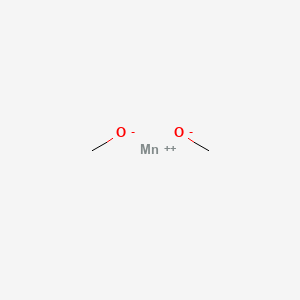
Manganese(II) methoxide
Vue d'ensemble
Description
Manganese(II) methoxide is a compound used in biochemical research and in carboxylating active methylene compounds . It is a product of the Thermo Scientific brand, originally part of the Alfa Aesar product portfolio .
Synthesis Analysis
While specific synthesis methods for Manganese(II) methoxide were not found, related research indicates that manganese(II) complexes can be synthesized and characterized . For instance, a series of manganese(II) complexes supported by cyclopentadienyl-phosphine ligands have been synthesized .Chemical Reactions Analysis
Manganese(II) ions can undergo various reactions. In basic solutions, H2O2 oxidizes Mn(II) to Mn(IV), giving a brown precipitate . Sodium hydroxide precipitates manganese(II) hydroxide . Solid sodium bismuthate oxidizes Mn2+ to purple MnO−4 without heating .Physical And Chemical Properties Analysis
Manganese(II) methoxide has a molecular weight of 117.006 g/mol . It is soluble in methanol and is moisture sensitive . The density at 20℃ is 0.86 g/mL . The boiling point at normal pressure is 65℃ .Applications De Recherche Scientifique
1. Chemiluminescent Sensing of Hydrogen Peroxide and Glucose
- Application Summary: Manganese(II) methoxide is used in the synthesis of a metal-organic gel (MOG) that exhibits excellent activity for catalyzing the chemiluminescence (CL) of the luminol/hydrogen peroxide system . This CL system is used for the determination of hydrogen peroxide and glucose .
- Methods of Application: A MOG is synthesized using manganese(II) as the central ion and 1,10-phenanthroline-2,9-dicarboxylic acid as the ligand . The resulting MOG is then used to catalyze the CL of the luminol/hydrogen peroxide system . The CL intensity increases linearly in the 0.4 μM 3 mM hydrogen peroxide concentration range . The method is extended to an enzymatic assay for glucose by using glucose oxidase and by measurement of the enzymatically formed hydrogen peroxide .
- Results or Outcomes: The limit of detection (LOD) for hydrogen peroxide is 0.12 μM . The assay works in the 0.2 μM 3 mM glucose concentration range, and the LOD for glucose is 0.08 μM .
2. Biochemical for Proteomics Research
- Application Summary: Manganese(II) methoxide is used as a biochemical for proteomics research . It is also used for carboxylating active methylene compounds .
- Methods of Application: The specific methods of application or experimental procedures for this use are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from this use are not provided in the source .
Safety And Hazards
Orientations Futures
While specific future directions for Manganese(II) methoxide were not found, related research indicates that manganese oxides, produced through the Mn(II) oxidation process driven by microbes, have high oxidative reactivity and strong absorption capacity for many emerging pollutants . This suggests potential future applications in environmental remediation processes .
Propriétés
IUPAC Name |
manganese(2+);methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3O.Mn/c2*1-2;/h2*1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRCVPINUNHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436826 | |
| Record name | Manganese(II) methoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese(II) methoxide | |
CAS RN |
7245-20-7 | |
| Record name | Manganese(II) methoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B1610297.png)
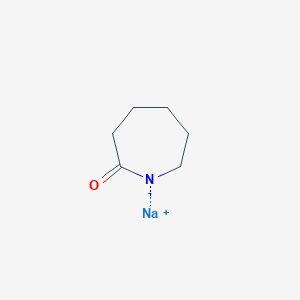
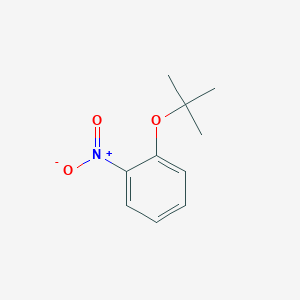



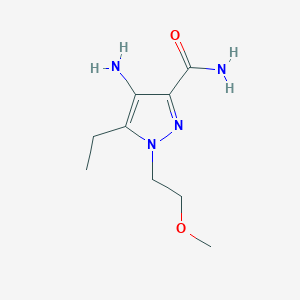
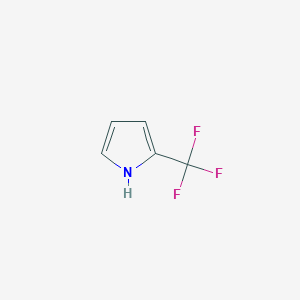
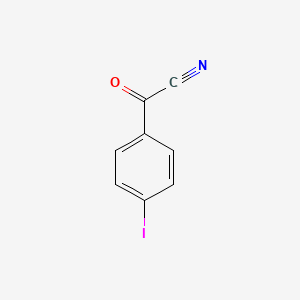
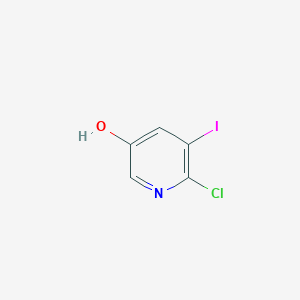
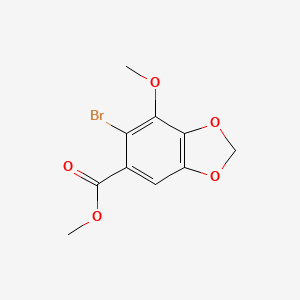
![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)
